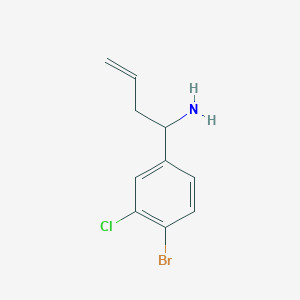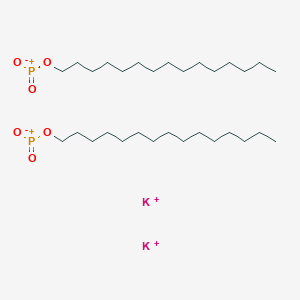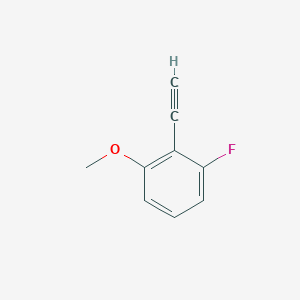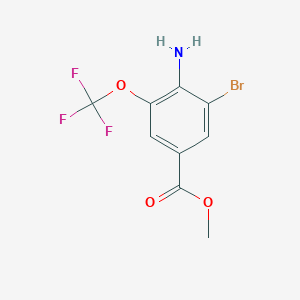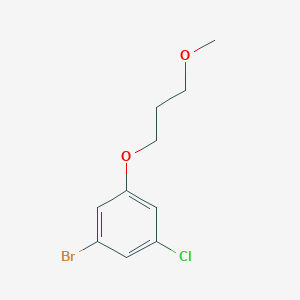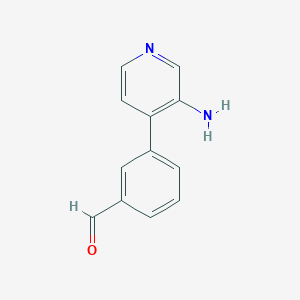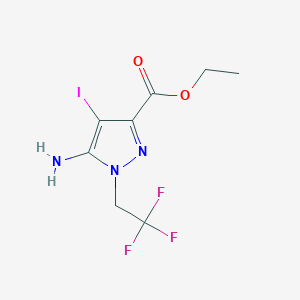
Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is of interest due to its unique structural features, which include an iodine atom and a trifluoroethyl group, making it a valuable scaffold for drug development and other scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. The reaction is often catalyzed by iodine, which facilitates the formation of the pyrazole ring . The process can be carried out under mild conditions, such as room temperature, and in solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Alkylated or arylated pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Ethyl 5-amino-4-bromo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
- Ethyl 5-amino-4-fluoro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Comparison:
- Uniqueness: The presence of the iodine atom in Ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts .
- Reactivity: The iodine derivative is more reactive towards nucleophilic substitution due to the larger atomic radius and lower bond dissociation energy of the C-I bond .
Propriétés
Formule moléculaire |
C8H9F3IN3O2 |
|---|---|
Poids moléculaire |
363.08 g/mol |
Nom IUPAC |
ethyl 5-amino-4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3IN3O2/c1-2-17-7(16)5-4(12)6(13)15(14-5)3-8(9,10)11/h2-3,13H2,1H3 |
Clé InChI |
WFZUAVVPBVQESK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1I)N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
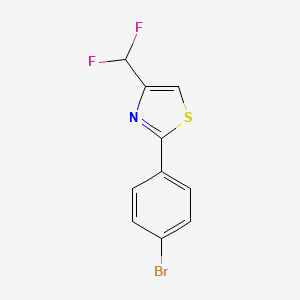

![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
